6-Nitrobenz(a)pyrene

Description

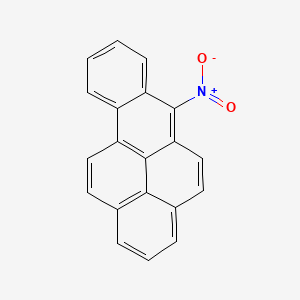

Structure

3D Structure

Properties

IUPAC Name |

6-nitrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11NO2/c22-21(23)20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMAFYSZGOFZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075083 | |

| Record name | Benzo[a]pyrene, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Limited solubility in toluene and benzene | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange-yellow needles, recrystallzed from benzene; yellow crystalline solid; orange crystals | |

CAS No. |

63041-90-7 | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63041-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[a]pyrene, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrobenzo[a]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2BFP66YG1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

250.5-251 °C; 255-256 °C, Melting point: 260 °C (certified purity) | |

| Record name | 6-Nitrobenzo[a]pyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

6-Nitrobenz(a)pyrene synthesis and purification methods

An in-depth guide on the synthesis and purification of 6-nitrobenz(a)pyrene cannot be provided. The synthesis of this compound involves hazardous materials and should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety measures. 6-Nitrobenz(a)pyrene is a potent mutagen and carcinogen, and exposure can pose significant health risks.

Instead, this document will provide general information on the chemical properties, environmental presence, and health effects of 6-nitrobenz(a)pyrene from a safety and informational perspective.

6-Nitrobenz(a)pyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). Nitro-PAHs are compounds derived from polycyclic aromatic hydrocarbons (PAHs) by the addition of a nitro group (-NO2).

Environmental Presence

6-Nitrobenz(a)pyrene is not produced commercially but is a byproduct of incomplete combustion processes. It can be found in:

-

Diesel and gasoline engine exhaust

-

Emissions from coal-fired power plants

-

Tobacco smoke

-

Grilled or smoked foods

Health Effects

The primary concern with 6-nitrobenz(a)pyrene is its carcinogenicity and mutagenicity. Upon entering the body, it can be metabolized into reactive compounds that can bind to DNA, leading to mutations and potentially causing cancer. The International Agency for Research on Cancer (IARC) has classified 6-nitrobenz(a)pyrene as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.

Safety and Handling

Due to its hazardous nature, handling 6-nitrobenz(a)pyrene requires strict safety protocols:

-

Personal Protective Equipment (PPE): This includes chemical-resistant gloves, a lab coat, and safety goggles. In some cases, respiratory protection may be necessary.

-

Ventilation: All work with this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Waste Disposal: All waste contaminated with 6-nitrobenz(a)pyrene must be disposed of as hazardous waste according to institutional and governmental regulations.

For further information on the health and safety aspects of 6-nitrobenz(a)pyrene, it is recommended to consult the following resources:

-

The International Agency for Research on Cancer (IARC) Monographs

-

The National Toxicology Program (NTP) Report on Carcinogens

-

Safety Data Sheets (SDS) for 6-nitrobenz(a)pyrene

An In-depth Technical Guide to the Physicochemical Properties of 6-Nitrobenz(a)pyrene

This guide provides a comprehensive overview of the essential physicochemical properties of 6-Nitrobenz(a)pyrene (6-NBaP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological interest. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this compound's behavior and characteristics.

Introduction: The Significance of 6-Nitrobenz(a)pyrene

6-Nitrobenz(a)pyrene is a derivative of the potent carcinogen benzo(a)pyrene (BaP). Nitro-PAHs are formed through various combustion processes and atmospheric reactions of PAHs with nitrogen oxides[1]. Their presence in diesel exhaust, industrial emissions, and ambient air particulates has raised concerns due to their mutagenic and potential carcinogenic properties[2][3]. A thorough understanding of the physicochemical properties of 6-NBaP is fundamental to assessing its environmental fate, transport, bioavailability, and toxicological profile.

Molecular and Chemical Identity

6-Nitrobenz(a)pyrene is characterized by the addition of a nitro group to the sixth carbon position of the benzo(a)pyrene backbone.

Chemical Structure:

-

IUPAC Name: 6-nitrobenzo[a]pyrene[1]

-

CAS Number: 63041-90-7[4]

-

Canonical SMILES: C1=CC=C2C(=C1)C3=C4C(=C2[O-])C=CC5=CC=CC(=C54)C=C3[1]

Core Physicochemical Properties

A summary of the key physicochemical properties of 6-Nitrobenz(a)pyrene is presented in the table below. These parameters are crucial for predicting its behavior in various environmental and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 297.31 g/mol | [1][5] |

| Appearance | Orange-yellow needles; yellow crystalline solid; orange crystals | [1] |

| Melting Point | 250.5-251 °C; 255-256 °C; 260 °C | [1] |

| Boiling Point | 438.82°C (rough estimate) | [5] |

| Solubility | Limited solubility in toluene and benzene. | [1] |

| LogP (Octanol/Water Partition Coefficient) | 5.44 | [1] |

Expert Insights: The high melting point of 6-NBaP is indicative of a stable crystalline structure, a common feature among polycyclic aromatic compounds. Its high LogP value underscores its lipophilic nature, suggesting a tendency to partition into organic matter and biological membranes, which has significant implications for its bioaccumulation potential. The estimated boiling point, while not experimentally verified in the available literature, aligns with the expected low volatility of a high molecular weight PAH.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and quantification of 6-NBaP.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key analytical tool for the confirmation of 6-NBaP. The mass spectrum is characterized by a prominent molecular ion peak.

Causality in Fragmentation: The fragmentation pattern observed in the mass spectrum of 6-NBaP provides structural information. The loss of a nitro group (NO₂) or oxygen atoms can lead to the formation of characteristic fragment ions, aiding in its unambiguous identification in complex environmental samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular structure of 6-NBaP. While specific spectral data was not available in the initial search, the absence of a singlet proton resonance peak between δ 8.53 and 9.00 ppm is a characteristic feature of the ¹H NMR spectrum of 6-NBaP, distinguishing it from its isomers.

Synthesis and Reactivity

Synthesis

6-Nitrobenz(a)pyrene was first synthesized in 1937 by Windaus and Rennhak through the treatment of benzo(a)pyrene with aqueous nitric acid in acetic acid or a mixture of benzene and acetic acid[1]. It can also be formed under simulated atmospheric conditions by the reaction of benzo(a)pyrene with nitrogen oxides and traces of nitric acid[1]. A common laboratory synthesis involves the nitration of 7,8,9,10-tetrahydrobenzo(a)pyrene followed by dehydrogenation[6].

A generalized workflow for the synthesis of 6-Nitrobenz(a)pyrene is depicted below.

Caption: Generalized workflow for the synthesis and purification of 6-Nitrobenz(a)pyrene.

Chemical Reactivity

6-Nitrobenz(a)pyrene exhibits reactivity characteristic of both nitroarenes and polycyclic aromatic hydrocarbons. It can undergo reduction of the nitro group to form amino derivatives. It also reacts with chromic acid in acetic acid to produce 7-oxo-7H-benz[de]anthracene-3,4-dicarboxylic acid anhydride[1]. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx)[1].

Toxicological Profile and Carcinogenicity

The toxicological properties of 6-NBaP are of primary concern.

Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified 6-Nitrobenz(a)pyrene as "not classifiable as to its carcinogenicity to humans (Group 3)"[1][2]. This classification indicates that there is inadequate evidence in humans and limited evidence in experimental animals for its carcinogenicity[1][2].

Tumorigenicity in Animal Models

Despite the IARC classification, several studies have demonstrated the tumorigenic potential of 6-NBaP in animal models. For instance, intraperitoneal injection of 6-NBaP into newborn mice resulted in an increased incidence of liver-cell tumors in males[2]. However, other studies have shown it to be less potent than its parent compound, benzo(a)pyrene, in inducing tumors in newborn mouse assays[7][8]. These findings highlight the complexity of assessing the carcinogenic risk of this compound.

Metabolic Activation and Genotoxicity

The genotoxicity of 6-NBaP is linked to its metabolic activation into reactive intermediates that can bind to DNA, forming DNA adducts.

Metabolic Pathways

The metabolism of 6-NBaP can proceed through two primary pathways:

-

Nitroreduction: The nitro group is reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, which can be esterified to form a reactive species that binds to DNA. This pathway is often mediated by gut microflora[9].

-

Ring Oxidation: The aromatic ring system is oxidized by cytochrome P450 enzymes to form epoxide intermediates, which can then be hydrolyzed to dihydrodiols. These can be further epoxidized to form highly reactive diol epoxides that intercalate into DNA and form covalent adducts[10].

The metabolic activation of 6-Nitrobenz(a)pyrene is a critical step in its mechanism of toxicity.

Caption: Key metabolic activation pathways of 6-Nitrobenz(a)pyrene leading to DNA adduct formation.

DNA Adduct Formation

The formation of covalent bonds between metabolically activated 6-NBaP and DNA is a key initiating event in its genotoxicity. Studies have shown that the metabolism of 6-NBaP leads to the formation of DNA adducts in bacteria and in animal tissues[1][2]. These adducts can lead to mutations and other forms of genetic damage if not repaired.

Experimental Protocols

Determination of Melting Point

A standard method for determining the melting point of a crystalline solid like 6-NBaP involves the capillary method.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 6-NBaP is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.

Self-Validation: A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is a widely used technique for the separation and quantification of 6-NBaP and its metabolites from complex mixtures.

Typical HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.

-

Detection: A UV-Vis detector set at a wavelength where 6-NBaP has strong absorbance (e.g., 254 nm) or a fluorescence detector can be used for high sensitivity and selectivity[11].

Workflow for HPLC Analysis of 6-NBaP Metabolites:

Caption: A typical experimental workflow for the analysis of 6-Nitrobenz(a)pyrene and its metabolites using HPLC.

Conclusion

6-Nitrobenz(a)pyrene is a compound of considerable scientific interest due to its prevalence in the environment and its potential toxicological effects. Its physicochemical properties, particularly its lipophilicity and propensity for metabolic activation, are key determinants of its biological activity. This guide provides a foundational understanding of these properties, which is essential for ongoing research into the environmental risks and health impacts of this and other nitrated polycyclic aromatic hydrocarbons.

References

-

Richardson, K. E., et al. "Metabolism of 1-, 3-, and 6-nitrobenzo[a]pyrene by intestinal microflora." Journal of Toxicology and Environmental Health, vol. 23, no. 4, 1988, pp. 527-37. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 44374, 6-Nitrobenzo(a)pyrene." PubChem, [Link].

-

Wislocki, P. G., et al. "Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay." Carcinogenesis, vol. 7, no. 8, 1986, pp. 1317-22. [Link]

-

International Agency for Research on Cancer. "6-Nitrobenzo[a]pyrene." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, vol. 46, 1989, pp. 255-267. [Link]

-

El-Bayoumy, K., et al. "Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay." Carcinogenesis, vol. 7, no. 8, 1986, pp. 1317-22. [Link]

-

Von Tungeln, L. S., et al. "Tumorigenicity of Nitropolycyclic Aromatic Hydrocarbons in the Neonatal B6C3F1 Mouse Bioassay and Characterization of Ras Mutations in Liver Tumors From Treated Mice." Cancer Letters, vol. 146, no. 1, 1999, pp. 1-7. [Link]

-

IARC. "6-Nitrobenzo[a]pyrene." IARC Publications, [Link]

-

Nesnow, S., et al. "Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay." Carcinogenesis, vol. 7, no. 4, 1986, pp. 607-10. [Link]

-

May, W. E., et al. "Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water." Prepr., Div. Pet. Chem., Am. Chem. Soc., vol. 23, no. 3, 1978. [Link]

-

Wislocki, P. G., et al. "Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay." Carcinogenesis, vol. 7, no. 8, 1986, pp. 1317-22. [Link]

-

Fu, P. P., et al. "DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons." Environmental Health Perspectives, vol. 102, Suppl 6, 1994, pp. 177-83. [Link]

-

Cheméo. "Chemical Properties of 6-Nitrobenzo(a)pyrene (CAS 63041-90-7)." Cheméo, [Link]

-

Acree, W. E. "SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I." IUPAC, [Link]

-

Howard, P. C., et al. "Metabolism of Nitro-Polycyclic Aromatic Hydrocarbons." Drug Metabolism Reviews, vol. 22, no. 2-3, 1990, pp. 209-68. [Link]

-

Psillakis, E. "Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples." Molecules, vol. 27, no. 15, 2022, p. 5035. [Link]

-

Sabo, C. A., et al. "PAH aqueous solubilities at atmospheric pressure: experimental..." ResearchGate, [Link]

-

El-Bayoumy, K., and S. S. Hecht. "Multiple metabolic pathways for the mutagenic activation of 3-nitrobenzo[a]pyrene." Carcinogenesis, vol. 5, no. 11, 1984, pp. 1449-52. [Link]

-

NIST. "6-Nitrobenzo(a)pyrene." NIST Chemistry WebBook, [Link]

-

NIST. "6-Nitrobenzo(a)pyrene." NIST Chemistry WebBook, [Link]

-

Shaikh, A. U., et al. "UV spectra of Chrysene, Benzo[a]anthracene, 6-Nitrochrysene and..." ResearchGate, [Link]

-

IARC. "Agents Classified by the IARC Monographs, Volumes 1–123." IARC, 2018. [Link]

-

IARC. "IARC Monographs Volume 65." IARC Publications, [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 50961, 3-Nitrobenzo(a)pyrene." PubChem, [Link]

-

University of Calgary. "Melting point determination." University of Calgary, [Link]

-

Penning, T. M. "Pathways of metabolic activation of benzo[ a ]pyrene." ResearchGate, [Link]

-

Arlt, V. M., et al. "Enhanced DNA adduct formation by benzo[a]pyrene in human liver cells lacking cytochrome P450 oxidoreductase." Carcinogenesis, vol. 39, no. 10, 2018, pp. 1246-56. [Link]

-

Stiborova, M., et al. "Metabolic activation and DNA adduct formation by benzo[a]pyrene. The..." ResearchGate, [Link]

-

Sharma, A., et al. "Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents." Physical Chemistry Chemical Physics, vol. 22, no. 23, 2020, pp. 13079-88. [Link]

-

Oregon Medical Laser Center. "Pyrene." OMLC, [Link]

-

Agilent Technologies. "HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons." Agilent Technologies, [Link]

-

Betcher-Lange, S. L., and L. S. Lerman. "Fluorescence spectroscopic studies of pyrene-actin adducts." Journal of Biological Chemistry, vol. 256, no. 23, 1981, pp. 12227-33. [Link]

-

Wei, S. J. "Characterization and repair of DNA damage induced by the carcinogen benzo(a)pyrene." Dissertation Abstracts International, vol. 56, no. 11, 1996. [Link]

-

U.S. Environmental Protection Agency. "Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS." EPA, [Link]

-

Li, D., et al. "Development and validation of a HPLC method for the determination of benzo(a)pyrene in human breast milk." Journal of separation science, vol. 37, no. 12, 2014, pp. 1421-7. [Link]

-

El-Rifai, M., et al. "HPLC and spectrofluorimetric determination of pyrene in the Lebanese coast." Journal of the Black Sea / Mediterranean Environment, vol. 18, no. 2, 2012, pp. 164-75. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2336, Benzo[a]pyrene." PubChem, [Link]

-

Agency for Toxic Substances and Disease Registry. "6. analytical methods." ATSDR, [Link]

-

Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." thinkSRS.com, [Link]

-

U.S. Environmental Protection Agency. "Method 8310: Polynuclear Aromatic Hydrocarbons, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods." EPA, [Link]

-

Namkung, M. J., and M. R. Juchau. "Formation of benzo[a]pyrene-DNA adducts by microsomal enzymes: comparison of maternal and fetal liver, fetal hematopoietic cells and placenta." Carcinogenesis, vol. 1, no. 10, 1980, pp. 939-44. [Link]

-

Thermo Fisher Scientific. "Determination of Benzo[a]pyrene in Municipal Drinking Water Using Automated Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection." Fisher Scientific, [Link]

Sources

- 1. 6-Nitrobenzo(a)pyrene | C20H11NO2 | CID 44374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Nitrobenzo[a]pyrene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. 6-Nitrobenzo(a)pyrene [webbook.nist.gov]

- 5. 6-NITROBENZ(A)PYRENE | 63041-90-7 [amp.chemicalbook.com]

- 6. 3-Nitrobenzo(a)pyrene | C20H11NO2 | CID 50961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Ring oxidation of 6-nitrobenzo (a) pyrene by female mouse liver. | Sigma-Aldrich [sigmaaldrich.com]

- 11. ingenieria-analitica.com [ingenieria-analitica.com]

6-Nitrobenz(a)pyrene: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Synthesis, Metabolism, and Toxicological Profile of a Noteworthy Nitro-Polycyclic Aromatic Hydrocarbon

Foreword

Welcome to this comprehensive technical guide on 6-Nitrobenz(a)pyrene (6-NBaP). As a compound of significant interest in environmental science and toxicology, 6-NBaP presents a unique profile as a nitro-polycyclic aromatic hydrocarbon (nitro-PAH). This guide is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of its core characteristics. Our focus will be on providing not just data, but also the scientific context and experimental causality that are crucial for informed research and development.

Section 1: Core Chemical Identity and Properties

6-Nitrobenz(a)pyrene is a nitro-derivative of the well-known polycyclic aromatic hydrocarbon, benzo(a)pyrene. The introduction of a nitro group to the benzo(a)pyrene core significantly influences its chemical reactivity, metabolic fate, and biological activity.

Key Identifiers and Molecular Characteristics

A foundational aspect of working with any chemical compound is the precise knowledge of its identifiers and fundamental properties. This information is critical for database searches, regulatory compliance, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 63041-90-7 | [NIST, PubChem] |

| Molecular Formula | C₂₀H₁₁NO₂ | [NIST, PubChem] |

| Molecular Weight | 297.31 g/mol | [NIST, PubChem] |

| Appearance | Pale yellow crystals | [ICSC 0104] |

| Solubility | Poor in water | [ICSC 0104] |

Physicochemical Data

The physicochemical properties of 6-NBaP are pivotal in understanding its environmental transport, bioavailability, and interaction with biological systems. While exhaustive experimental data for some parameters are limited, computational models and data for the parent compound, benzo(a)pyrene, provide valuable insights.

| Parameter | Value/Description | Significance in Research |

| Melting Point | 178.1°C (for Benzo(a)pyrene) | Influences purification methods and physical state under experimental conditions. |

| Boiling Point | 496°C (for Benzo(a)pyrene) | Relevant for high-temperature analytical techniques like gas chromatography. |

| LogP (Octanol/Water Partition Coefficient) | High (estimated) | Indicates a high potential for bioaccumulation in lipid-rich tissues. |

| Vapor Pressure | Low | Suggests it is primarily found in the particulate phase in the atmosphere. |

Section 2: Synthesis and Environmental Formation

Understanding the origins of 6-Nitrobenz(a)pyrene, both in the laboratory and the environment, is crucial for assessing its sources of exposure and for obtaining the compound for research purposes.

Laboratory Synthesis

The controlled synthesis of 6-NBaP is essential for toxicological studies and for the preparation of analytical standards. The primary methods involve the nitration of benzo(a)pyrene or its hydrogenated precursors.

A common synthetic approach involves the nitration of 7,8,9,10-tetrahydrobenzo(a)pyrene followed by dehydrogenation. This method provides a degree of regiochemical control.[1]

Experimental Protocol: Synthesis of 6-Nitrobenz(a)pyrene

-

Nitration of 7,8,9,10-Tetrahydrobenzo(a)pyrene:

-

Dissolve 7,8,9,10-tetrahydrobenzo(a)pyrene in a suitable solvent system, such as acetic anhydride.

-

Add a nitrating agent, for example, sodium nitrate in trifluoroacetic acid, at a controlled temperature (e.g., ambient temperature).[1]

-

Allow the reaction to proceed for a specified time, monitoring the formation of the nitro-intermediate by thin-layer chromatography (TLC).

-

Quench the reaction and perform an aqueous workup to isolate the crude product mixture containing nitro-7,8,9,10-tetrahydrobenzo(a)pyrenes.

-

-

Chromatographic Separation:

-

Separate the isomers of nitro-7,8,9,10-tetrahydrobenzo(a)pyrene using column chromatography on silica gel with an appropriate eluent system.

-

-

Dehydrogenation:

-

Treat the isolated 6-nitro-7,8,9,10-tetrahydrobenzo(a)pyrene with a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in a suitable solvent.[1]

-

Monitor the reaction for the formation of 6-Nitrobenz(a)pyrene.

-

Purify the final product by recrystallization or further chromatography to obtain high-purity 6-NBaP.

-

Environmental Formation

6-Nitrobenz(a)pyrene is not produced commercially for purposes other than laboratory research.[1] Its presence in the environment is a result of atmospheric reactions. It can be formed when benzo(a)pyrene, a product of incomplete combustion of organic materials, reacts with nitrogen oxides and nitric acid in the atmosphere.[1] This makes it a relevant environmental pollutant, particularly in areas with high levels of particulate emissions from sources like diesel and gasoline engines, and aluminum smelters.[1]

Section 3: Metabolic Pathways and Activation

The biological effects of 6-Nitrobenz(a)pyrene are intrinsically linked to its metabolic fate within an organism. Metabolism can lead to detoxification and excretion, or conversely, to the formation of reactive intermediates that can interact with cellular macromolecules.

Overview of Metabolic Transformation

The metabolism of 6-NBaP is complex, involving both nitroreduction and ring oxidation pathways. These transformations are primarily carried out by enzymes in the liver and lungs, as well as by the intestinal microflora.[2][3][4]

Caption: Metabolic pathways of 6-Nitrobenz(a)pyrene.

Key Metabolic Reactions

-

Nitroreduction: The nitro group of 6-NBaP can be reduced to a nitroso intermediate and further to an amino group, forming 6-aminobenzo(a)pyrene. This process is significantly carried out by the anaerobic intestinal microflora.[4] The extent of nitroreduction can vary between different nitro-PAH isomers.[4]

-

Ring Oxidation: Cytochrome P450 enzymes in the liver and lungs can hydroxylate the aromatic rings of 6-NBaP, leading to the formation of various phenolic metabolites.[2][3]

-

Denitration: Interestingly, mammalian metabolism can also lead to the denitration of 6-NBaP, resulting in the formation of benzo(a)pyrene and 6-hydroxybenzo(a)pyrene.[3]

The balance between these pathways is critical in determining the ultimate toxicological outcome. The formation of reactive intermediates, particularly from the nitroreduction pathway, is believed to be a key step in its mutagenic activity, leading to the formation of DNA adducts.[1]

Section 4: Toxicological Profile and Safety Considerations

The toxicological properties of 6-Nitrobenz(a)pyrene are of primary concern due to its genotoxic and potential carcinogenic effects.

Genotoxicity and Mutagenicity

6-Nitrobenz(a)pyrene is suspected of causing genetic defects.[1] It has been shown to be mutagenic in bacterial assays, and this mutagenicity is enhanced in the presence of a mammalian metabolic activation system (S9 fraction).[3] The compound can induce mutations in cultured animal cells and cause DNA adduct formation in bacteria and animals.[1]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has evaluated 6-Nitrobenz(a)pyrene and classified it as "not classifiable as to its carcinogenicity to humans (Group 3)".[1] This classification is based on limited evidence for carcinogenicity in experimental animals and a lack of data from human studies.[1] In some animal studies, an increased incidence of liver-cell tumors was observed in male mice after intraperitoneal injection.[1]

Safety and Handling

Given its hazardous properties, strict safety protocols must be followed when handling 6-Nitrobenz(a)pyrene.

Protocol: Safe Handling of 6-Nitrobenz(a)pyrene

-

Engineering Controls:

-

Work in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Use a designated area for handling this compound.

-

-

Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves, a lab coat, and eye protection (safety glasses or goggles).

-

-

Handling Procedures:

-

Avoid creating dust. If working with a solid, handle it carefully.

-

Prepare solutions in the fume hood.

-

Avoid contact with skin and eyes.

-

-

Storage:

-

Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

-

Disposal:

-

Dispose of waste in accordance with all applicable local, state, and federal regulations for hazardous chemical waste.

-

Section 5: Analytical Methodologies

The accurate detection and quantification of 6-Nitrobenz(a)pyrene in various matrices, such as environmental samples and biological tissues, are essential for exposure assessment and mechanistic studies. While specific methods for 6-NBaP are not as extensively documented as for its parent compound, established analytical techniques for PAHs and nitro-PAHs are directly applicable.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common and reliable methods for the analysis of nitro-PAHs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of 6-NBaP. The use of a mass spectrometer allows for high selectivity and sensitivity.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC is well-suited for the analysis of non-volatile compounds like 6-NBaP. Fluorescence detection can offer high sensitivity, while UV detection is a more universal option.

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

-

Extraction: Soxhlet extraction, solid-phase extraction (SPE), and liquid-liquid extraction (LLE) are commonly used to isolate 6-NBaP from solid and liquid samples.

-

Cleanup: The crude extract often requires a cleanup step to remove interfering compounds. This can be achieved using techniques like column chromatography on silica gel or alumina.

Caption: General analytical workflow for 6-Nitrobenz(a)pyrene.

Conclusion

6-Nitrobenz(a)pyrene stands as a compound of considerable scientific interest, positioned at the intersection of environmental chemistry, toxicology, and molecular biology. Its formation from a ubiquitous pollutant, benzo(a)pyrene, coupled with its distinct metabolic activation pathways and genotoxic potential, underscores the importance of continued research. This guide has provided a foundational overview of its key characteristics, from its fundamental chemical identity to the methodologies required for its study. It is our hope that this information will serve as a valuable resource for the scientific community, enabling further investigation into the mechanisms of nitro-PAH toxicity and the development of strategies to mitigate their impact on human health and the environment.

References

-

PubChem. (n.d.). 6-Nitrobenzo(a)pyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Toxicol Lett. (1987). Metabolism of 6-nitrobenzo[a]pyrene in rat lung preparations. Toxicology Letters, 37(3), 229-33. Retrieved from [Link]

-

J Toxicol Environ Health. (1986). 6-Nitrobenzo[a]pyrene Can Be Denitrated During Mammalian Metabolism. Journal of Toxicology and Environmental Health, 19(1), 55-64. Retrieved from [Link]

-

NIST. (n.d.). 6-Nitrobenzo(a)pyrene. NIST Chemistry WebBook. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0104 - BENZO(a)PYRENE. Retrieved from [Link]

Sources

- 1. 6-Nitrobenzo(a)pyrene | C20H11NO2 | CID 44374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism of 6-nitrobenzo[a]pyrene in rat lung preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Nitrobenzo[a]pyrene can be denitrated during mammalian metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 6-Nitrobenz(a)pyrene in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Nitrobenz(a)pyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological interest. Understanding the solubility of this compound is paramount for accurate risk assessment, the development of effective remediation strategies, and for its use in preclinical research and drug development. This document delves into the physicochemical properties of 6-Nitrobenz(a)pyrene, presents available solubility data, and offers a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, it explores the theoretical underpinnings of its solubility behavior, providing a predictive framework for solvent selection.

Introduction: The Critical Role of Solubility in the Study of 6-Nitrobenz(a)pyrene

6-Nitrobenz(a)pyrene is a derivative of the potent carcinogen benzo(a)pyrene and is itself a subject of intense scientific scrutiny due to its mutagenic and carcinogenic properties.[1][2] It is formed from both direct emission sources, such as diesel and gasoline exhaust, and through atmospheric reactions of benzo(a)pyrene with nitrogen oxides.[3] The solubility of 6-Nitrobenz(a)pyrene in various media dictates its environmental fate, bioavailability, and the feasibility of its application in laboratory settings.

For environmental scientists, solubility data is crucial for modeling the transport and partitioning of 6-Nitrobenz(a)pyrene in soil, water, and air.[4] In the realm of toxicology and drug development, understanding its solubility is fundamental for designing in vitro and in vivo experiments, formulating dosing solutions, and for developing potential therapeutic interventions or detoxification strategies.[5] This guide aims to provide a centralized resource on the solubility of 6-Nitrobenz(a)pyrene, empowering researchers with the knowledge to handle and utilize this compound effectively and safely.

Physicochemical Properties of 6-Nitrobenz(a)pyrene

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. 6-Nitrobenz(a)pyrene is a relatively large, planar molecule with a nitro group attached to the benzo(a)pyrene backbone. This nitro group introduces polarity to the otherwise nonpolar polycyclic aromatic hydrocarbon structure, influencing its interaction with different solvents.

Table 1: Physicochemical Properties of 6-Nitrobenz(a)pyrene

| Property | Value | Source |

| Chemical Formula | C₂₀H₁₁NO₂ | [3] |

| Molecular Weight | 297.31 g/mol | [3] |

| Appearance | Orange-yellow needles or yellow crystalline solid | [1] |

| Melting Point | 250.5-251 °C or 255-256 °C | [1] |

| Boiling Point (est.) | 438.82 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 5.44 | [1] |

The high LogP value indicates a strong preference for non-polar environments and consequently low water solubility, a characteristic feature of high molecular weight PAHs and their derivatives.[4]

Solubility of 6-Nitrobenz(a)pyrene: A Quantitative Overview

Precise, quantitative solubility data for 6-Nitrobenz(a)pyrene across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on existing information and the general behavior of nitro-PAHs, we can compile a qualitative and semi-quantitative overview.

Table 2: Solubility of 6-Nitrobenz(a)pyrene in Various Solvents

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility | Source/Comment |

| Water | 80.1 | Very Low | Nitro-PAHs, in general, have low aqueous solubility.[4] |

| Methanol | 32.7 | Slightly Soluble (estimated) | PAHs generally show some solubility in alcohols.[7][8] |

| Ethanol | 24.5 | Soluble (qualitative) | Nitro-PAHs are reported to be soluble in ethanol. |

| Acetone | 20.7 | Soluble (qualitative) | Nitro-PAHs are reported to be soluble in acetone. |

| Acetonitrile | 37.5 | Slightly Soluble (estimated) | While a common solvent for HPLC, some PAHs have limited solubility.[9] |

| Dichloromethane | 8.93 | Soluble (estimated) | A common solvent for the extraction of nitro-PAHs. |

| Chloroform | 4.81 | Soluble (qualitative) | Nitro-PAHs are reported to be soluble in chloroform. |

| Ethyl Acetate | 6.02 | Soluble (estimated) | General good solvent for moderately polar organic compounds. |

| Toluene | 2.38 | Limited (100 µg/mL) | A certified reference material is available at this concentration.[10] PubChem also notes limited solubility.[1] |

| Benzene | 2.28 | Limited | PubChem notes limited solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | A solution of 6-nitrobenzo[a]pyrene in DMSO has been used in experimental studies.[1] |

It is important to note that solubility is temperature-dependent, and the values presented are generally for ambient room temperature.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11] A solute is more likely to dissolve in a solvent when their respective HSP values are similar.

Experimental Protocol for Determining the Solubility of 6-Nitrobenz(a)pyrene

This section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 6-Nitrobenz(a)pyrene.

Safety Precautions

6-Nitrobenz(a)pyrene is suspected of causing genetic defects and should be handled with extreme caution.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Disposal: Dispose of all waste containing 6-Nitrobenz(a)pyrene in accordance with local, state, and federal regulations for hazardous waste.

Materials and Equipment

-

6-Nitrobenz(a)pyrene (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.2 µm, PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or fluorescence detector, or a Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Volumetric flasks and pipettes

Experimental Workflow

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-Nitrobenz(a)pyrene to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A period of 24-48 hours is typically recommended. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into a clean vial to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of 6-Nitrobenz(a)pyrene of known concentrations in the solvent of interest.

-

Analyze the calibration standards and the diluted sample solutions using a validated HPLC or GC-MS method.

-

Generate a calibration curve by plotting the instrument response versus the concentration of the standards.

-

-

Data Calculation and Reporting:

-

Determine the concentration of 6-Nitrobenz(a)pyrene in the diluted sample from the calibration curve.

-

Calculate the solubility of 6-Nitrobenz(a)pyrene in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

The solubility of 6-Nitrobenz(a)pyrene is a critical parameter for researchers across various scientific disciplines. While comprehensive quantitative data remains sparse, this guide provides a foundational understanding based on available information and the general principles of solubility. The provided experimental protocol offers a robust framework for determining the solubility of 6-Nitrobenz(a)pyrene in a range of solvents, enabling researchers to generate the specific data required for their applications. As research on nitro-PAHs continues to evolve, a more complete understanding of their solubility characteristics will undoubtedly emerge, further aiding in the assessment and management of these environmentally and toxicologically significant compounds.

References

- Review of Literature. (n.d.). Chapter II: Sources and Environmental Behavior of nitro-PAHs.

-

PubChem. (n.d.). 6-Nitrobenzo(a)pyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 6-Nitrobenz[a]pyrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

DocsDrive. (n.d.). Assessment of Dissolved and Particulate Polycyclic Aromatic Hydrocarbons (PAHs) and their Nitro Derivatives (NPAHs) in the Medit. Retrieved from [Link]

- PAH Solubility. (n.d.).

-

Sam Houston State University. (2009). A COMPUTATIONAL ROUTE TO HANSEN SOLUBILITY PARAMETERS OF NITRATED SPECIES THROUGH A QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitrobenzo(a)pyrene (CAS 63041-90-7). Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP Basics. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2010). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Retrieved from [Link]

-

ResearchGate. (2017). Solubility of PAHs in acetonitrile?. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information: New relationship models for solvent- pyrene solubility based on molecular. Retrieved from [Link]

-

Atmospheric Chemistry and Physics. (n.d.). Supplement of Polycyclic aromatic hydrocarbons (PAHs) and oxy- and nitro-PAHs in ambient air of the Arctic. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). Solubilities of PAHs in alcohol-water mixtures. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzo(a)pyrene. Retrieved from [Link]

-

NCBI Bookshelf. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (US). Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

PubMed. (1991). Microbial Transformation of 6-nitrobenzo[a]pyrene. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Retrieved from [Link]

-

Science of The Total Environment. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. Retrieved from [Link]

-

PubChem. (n.d.). Benzo[a]pyrene. National Center for Biotechnology Information. Retrieved from [Link]

- IUPAC Solubility Data Series. (n.d.). POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I.

-

ResearchGate. (n.d.). List of PAHs, nitro-PAHs, and heavy n-alkanes studied. Retrieved from [Link]

- IUPAC. (n.d.). COHPONENTS: (1) Benzo[a]pyrene; C20H12; [50-32-8] (2) Water; H20.

-

PubChem. (n.d.). Benzo[a]pyrene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1987). Ring oxidation of 6-nitrobenzo (a) pyrene by female mouse liver. Retrieved from [Link]

Sources

- 1. 6-Nitrobenzo(a)pyrene | C20H11NO2 | CID 44374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ring oxidation of 6-nitrobenzo (a) pyrene by female mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-硝基苯并[a]芘 BCR®, certified reference material | Sigma-Aldrich [sigmaaldrich.com]

- 4. aaqr.org [aaqr.org]

- 5. Microbial transformation of 6-nitrobenzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-NITROBENZ(A)PYRENE | 63041-90-7 [amp.chemicalbook.com]

- 7. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. "Solubilities of PAHs in alcohol-water mixtures" by Chihhao Fan [docs.lib.purdue.edu]

- 9. researchgate.net [researchgate.net]

- 10. accustandard.com [accustandard.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. shsu.edu [shsu.edu]

- 13. 6-NITROBENZ(A)PYRENE - Safety Data Sheet [chemicalbook.com]

The Unveiling of a Potent Genotoxin: A Historical and Technical Guide to 6-Nitrobenz(a)pyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Soot to Synthesis, a New Environmental Threat Emerges

The story of 6-Nitrobenz(a)pyrene (6-NBaP) is intrinsically linked to the broader history of polycyclic aromatic hydrocarbons (PAHs), a class of compounds recognized for their carcinogenic potential since the 18th century observations of scrotal cancer in chimney sweeps exposed to soot.[1] While the parent compound, benzo(a)pyrene (BaP), was identified as a potent carcinogen in the early 20th century, its nitrated derivative, 6-NBaP, remained unknown until its first chemical synthesis in 1937 by Windaus and Rennhak.[2] This seminal work involved the treatment of benzo(a)pyrene with aqueous nitric acid in an acetic acid or benzene and acetic acid medium.[2]

Initially, 6-NBaP was a laboratory curiosity, a synthetic derivative of a known carcinogen.[2] However, its environmental relevance became apparent with the discovery that it could be formed under simulated atmospheric conditions through the reaction of benzo(a)pyrene with nitrogen oxides and traces of nitric acid.[2] This finding shifted the perception of 6-NBaP from a mere synthetic compound to a potential environmental pollutant. Today, it is recognized as a component of particulate emissions from sources such as aluminum smelters, diesel and gasoline engines, and other forms of incomplete combustion.[2][3][4][5] Although not produced in commercial quantities, its inadvertent formation and presence in the environment have necessitated a thorough investigation of its toxicological properties.[2]

The Chemical Identity of 6-Nitrobenz(a)pyrene

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₁NO₂ | [6][7][8] |

| Molecular Weight | 297.31 g/mol | [6][8] |

| CAS Registry Number | 63041-90-7 | [6][7][9] |

| Appearance | Not specified, but PAHs are often colorless | [1] |

| Solubility | Insoluble in water, soluble in organic solvents like toluene | [9][10] |

The Genotoxic Potential: Unmasking a Mutagen

Early investigations into the biological effects of 6-NBaP quickly revealed its genotoxic nature. It was found to cause mutations in bacteria and cultured animal cells, and to transform animal and human cultured cells.[2] A critical finding was that the mutagenicity of 6-NBaP is significantly enhanced in the presence of an exogenous metabolic system, such as a rat liver S9 fraction.[2][11] This indicated that 6-NBaP is a pro-mutagen, requiring metabolic activation to exert its full mutagenic potential. This metabolic activation leads to the formation of DNA adducts, which have been observed in bacteria, animals, and explanted human tissues.[2]

Experimental Protocol: The Ames Test for Mutagenicity Assessment

The Ames test, a widely used method for assessing the mutagenic potential of chemical compounds, was instrumental in characterizing the genotoxicity of 6-NBaP. The assay utilizes strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, restoring the ability of the bacteria to produce histidine and thus allowing them to grow on a histidine-deficient medium.

Step-by-Step Methodology:

-

Preparation of Bacterial Cultures: Grow the desired Salmonella typhimurium tester strain (e.g., TA98 or TA100) overnight in a nutrient broth.

-

Metabolic Activation: Prepare the S9 fraction from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254. This fraction contains the microsomal enzymes necessary for metabolizing pro-mutagens.

-

Test Compound Preparation: Dissolve 6-Nitrobenz(a)pyrene in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Assay Procedure:

-

In a test tube, combine the bacterial culture, the S9 mix (if metabolic activation is being tested), and the 6-NBaP solution at various concentrations.

-

Include a positive control (a known mutagen) and a negative control (solvent only).

-

Pre-incubate the mixture at 37°C to allow for metabolic activation.

-

Add top agar to the tube and pour the mixture onto a minimal glucose agar plate (lacking histidine).

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

The causality behind this experimental design lies in its ability to mimic mammalian metabolism in a simple bacterial system, thus identifying compounds that may become genotoxic after being processed in the liver. The self-validating nature of the protocol is ensured by the inclusion of both positive and negative controls, which confirm the responsiveness of the bacterial strain and the absence of contamination or spontaneous reversion at a high rate.

The Carcinogenic Profile: From Animal Studies to Human Risk Assessment

While the mutagenicity of 6-NBaP was clearly established, its carcinogenicity in animal models presented a more complex picture. Studies involving skin application in mice were deemed inadequate for a conclusive evaluation.[2] However, intraperitoneal injection of 6-NBaP in male mice led to an increased incidence of liver-cell tumors.[2]

Comparative tumorigenicity studies provided further insights. In a newborn mouse assay, 6-NBaP was found to be less tumorigenic than its parent compound, benzo(a)pyrene.[12][13] Specifically, at a dose of 560 nmol, benzo(a)pyrene induced a 49% liver tumor yield in males, whereas 6-nitrobenzo(a)pyrene resulted in a 28% incidence.[12][13] This suggests that the addition of the nitro group at the 6-position may reduce the carcinogenic potency compared to the parent PAH. Despite these findings in animal models, the International Agency for Research on Cancer (IARC) has classified 6-Nitrobenz(a)pyrene as "not classifiable as to its carcinogenicity to humans" (Group 3), due to the lack of sufficient data from human studies.[2]

Tumorigenicity Data in Newborn Mice

| Compound | Dose (nmol) | Tumor Type | Incidence in Males (%) | Reference |

| Benzo[a]pyrene | 560 | Liver | 49 | [12][13] |

| 6-Nitrobenz[a]pyrene | 560 | Liver | 28 | [12][13] |

| Benzo[a]pyrene | 560 | Lung | 35 | [12][13] |

| 6-Nitrobenz[a]pyrene | 560 | Lung | 14 | [12][13] |

Metabolic Activation: The Biochemical Pathway to Toxicity

The observation that 6-NBaP's mutagenicity is enhanced by metabolic activation spurred research into its biotransformation pathways.[11] Studies using rat liver and lung preparations, as well as intestinal microflora, have elucidated the complex metabolic fate of this compound.[11][14][15]

Two major metabolic pathways have been identified:

-

Nitroreduction: The nitro group of 6-NBaP can be reduced to a nitroso intermediate and subsequently to an amino group. This process is often carried out by anaerobic intestinal microflora.[14] The extent of nitroreduction varies among different nitro-PAH isomers, with 6-NBaP showing an intermediate level of reduction compared to its 1- and 3-isomers.[14]

-

Ring Oxidation: The aromatic rings of 6-NBaP can be hydroxylated by cytochrome P450 enzymes, primarily in the liver and lungs.[11] This can lead to the formation of various ring-hydroxylated metabolites.

A fascinating aspect of 6-NBaP metabolism is the potential for denitration , where the nitro group is removed, leading to the formation of benzo(a)pyrene and 6-hydroxybenzo(a)pyrene.[11] The latter can be further oxidized to quinones. The formation of benzo(a)pyrene from 6-NBaP is significant as it represents a metabolic pathway that can generate a potent carcinogen from a less carcinogenic precursor.

Visualizing the Metabolic Activation of 6-Nitrobenz(a)pyrene

Caption: Metabolic pathways of 6-Nitrobenz(a)pyrene leading to detoxification or activation to DNA-reactive species.

Conclusion: An Ongoing Area of Toxicological Research

The discovery and subsequent investigation of 6-Nitrobenz(a)pyrene provide a compelling case study in environmental toxicology. From its initial synthesis to the elucidation of its metabolic activation pathways and genotoxic effects, the scientific community has progressively unveiled the potential risks associated with this environmental contaminant. While its carcinogenicity in humans remains to be definitively established, the available evidence underscores the importance of continued research into the health effects of nitrated polycyclic aromatic hydrocarbons. Understanding the historical context of its discovery and the technical details of its toxicological evaluation is crucial for researchers, scientists, and drug development professionals working to mitigate the impact of environmental carcinogens on human health.

References

-

PubChem. 6-Nitrobenzo(a)pyrene. National Center for Biotechnology Information. [Link]

-

Toxicol Lett. 1987 Aug;37(3):229-33. Metabolism of 6-nitrobenzo[a]pyrene in rat lung preparations. [Link]

-

J Toxicol Environ Health. 1986;19(1):55-64. 6-Nitrobenzo[a]pyrene Can Be Denitrated During Mammalian Metabolism. [Link]

-

Metabolism of 1‐, 3‐, and 6‐nitrobenzo[a]pyrene by intestinal microflora. Wiley Online Library. [Link]

-

Scilit. Metabolism of the mutagenic environmental pollutant, 6-nitrobenzo[a]pyrene: Metabolic activation via ring oxidation. [Link]

-

Drug Metab Rev. 1987;18(1):23-53. Metabolism of nitroaromatic compounds. [Link]

-

Cancer Lett. 1982 Sep;16(3):333-7. Comparative tumor initiating activity on mouse skin of 6-nitrobenzo[a]pyrene, 6-nitrochrysene, 3-nitroperylene, 1-nitropyrene and their parent hydrocarbons. [Link]

-

Carcinogenesis. 1986 Aug;7(8):1317-22. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay. [Link]

-

ResearchGate. Synthesis of 1-, 3-, and 6-nitrobenzo[a]pyrene. [Link]

-

Aerosol and Air Quality Research. An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. [Link]

-

Environ Health Perspect. 1995 May;103 Suppl 4(Suppl 4):309-15. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen. [Link]

-

MDPI. Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study. [Link]

-

RIVM. The sensitivity of young animals to benzo[a]pyrene-induced genotoxic stress. [Link]

-

J Toxicol Environ Health. 1986;19(4):519-30. Microbial Transformation of 6-nitrobenzo[a]pyrene. [Link]

-

NIST. 6-Nitrobenzo(a)pyrene. [Link]

-

Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

-

ResearchGate. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review. [Link]

-

Mutat Res. 2016 Nov 15;811:47-56. A comparison of the genotoxicity of benzo[a]pyrene in four cell lines with differing metabolic capacity. [Link]

-

Br J Cancer. 1972 Nov;26(6):506-8. The carcinogenicity of some 6-substituted benzo(a)pyrene derivatives in mice. [Link]

-

CAS Common Chemistry. 6-Nitrobenzo[a]pyrene. [Link]

-

Carcinogenesis. 1986 Aug;7(8):1317-22. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay. [Link]

-

Wikipedia. Benzene. [Link]

-

Frontiers in Cardiovascular Medicine. Benzo(a)pyrene and cardiovascular diseases: An overview of pre-clinical studies focused on the underlying molecular mechanism. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Synthesis and properties of 6-substituted benzo[a]pyrene derivatives. [Link]

-

ResearchGate. Crystal structure of 6-nitrobenzo(a)pyrene. [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. 6-Nitrobenzo(a)pyrene | C20H11NO2 | CID 44374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aaqr.org [aaqr.org]

- 4. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6-Nitrobenzo(a)pyrene [webbook.nist.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. scbt.com [scbt.com]

- 9. accustandard.com [accustandard.com]

- 10. Benzene - Wikipedia [en.wikipedia.org]

- 11. 6-Nitrobenzo[a]pyrene can be denitrated during mammalian metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Sources and Formation of 6-Nitrobenz(a)pyrene

Abstract

6-Nitrobenz(a)pyrene (6-NBaP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental and toxicological concern. As a derivative of the potent carcinogen benzo(a)pyrene (BaP), 6-NBaP exhibits its own unique and formidable mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the environmental sources and formation mechanisms of 6-NBaP, intended for researchers, scientists, and drug development professionals. We will delve into the primary emission sources, the intricate chemical pathways of its atmospheric formation, and detailed analytical methodologies for its detection and quantification in environmental matrices. Furthermore, a comparative analysis of its toxicological potency relative to its parent compound is presented to provide a holistic understanding of its environmental impact and health risks.

Introduction: The Emergence of a Potent Genotoxin

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants formed from the incomplete combustion of organic materials.[1] Among these, benzo(a)pyrene (BaP) is one of the most well-studied and potent carcinogens.[2] The environmental transformation of BaP can lead to the formation of nitrated derivatives, such as 6-nitrobenz(a)pyrene (6-NBaP), which are of increasing concern due to their enhanced genotoxicity.[1] The addition of a nitro group to the BaP structure can significantly alter its biological activity, often leading to a more potent mutagen.[3] Understanding the sources and formation pathways of 6-NBaP is paramount for assessing human exposure and developing effective mitigation strategies.

Environmental Proliferation: Sources and Distribution

6-NBaP is not typically produced commercially and its presence in the environment is primarily the result of anthropogenic activities and subsequent atmospheric reactions.

Primary Emission Sources

The most significant primary source of 6-NBaP is the incomplete combustion of fossil fuels, particularly from diesel and gasoline engines.[4] Diesel exhaust particles are a major contributor to airborne particulate matter and have been shown to contain a complex mixture of PAHs and NPAHs, including 6-NBaP.[4] Other combustion sources that contribute to the environmental burden of 6-NBaP include:

-

Industrial Processes: Emissions from industrial activities such as coal combustion for power generation and residential heating are significant sources of PAHs that can then be nitrated in the atmosphere.

-

Biomass Burning: Forest fires and the burning of agricultural waste release large quantities of PAHs, which can undergo nitration to form 6-NBaP.

-

Waste Incineration: The incineration of municipal and industrial waste can also be a source of PAHs and their nitrated derivatives.

Environmental Concentrations

The concentration of 6-NBaP in the environment can vary significantly depending on the proximity to emission sources, meteorological conditions, and the time of year. Given the challenge in isolating and quantifying 6-NBaP specifically, benzo(a)pyrene (BaP) concentrations are often used as an indicator of PAH pollution.

| Environmental Matrix | Analyte | Concentration Range | Location/Source |

| Ambient Air (Urban) | Benzo(a)pyrene | 0.1 - 1.0 ng/m³ | Various Urban Areas[5] |

| Ambient Air (Polluted) | Benzo(a)pyrene | > 1.0 ng/m³ | Eastern Europe, Italy[5] |

| Diesel Engine Exhaust (PM) | Nitro-PAHs | 0.1 - 118.1 µg/m³ | Diesel-Biodiesel-Ethanol Blends[6] |

| Ambient Air (Low Pollution) | Benzo(a)pyrene | LOD: 1.0 x 10⁻³ ng/m³ | Southwest Spain[7] |

Note: Data for 6-NBaP is often limited; BaP and total NPAH concentrations are provided for context.

Formation Mechanisms: From Benzo(a)pyrene to a Nitrated Carcinogen

6-NBaP is primarily formed through the atmospheric nitration of its parent compound, benzo(a)pyrene. This process can occur through several chemical pathways, both in the gas phase and on the surface of particulate matter.

Gas-Phase Nitration

In the gas phase, the nitration of BaP is predominantly initiated by reactions with hydroxyl (•OH) and nitrate (•NO₃) radicals.

-

Hydroxyl Radical (•OH) Initiated Nitration: During the daytime, the photolysis of ozone and other atmospheric compounds generates hydroxyl radicals. The •OH radical can add to the aromatic ring of BaP, forming a hydroxycyclohexadienyl-type radical. In the presence of nitrogen dioxide (NO₂), this intermediate can react to form 6-nitrobenz(a)pyrene.

-

Nitrate Radical (•NO₃) Initiated Nitration: At night, in the absence of sunlight, the nitrate radical becomes a more important oxidant. The reaction of dinitrogen pentoxide (N₂O₅) with BaP can also lead to the formation of 6-NBaP. N₂O₅ exists in equilibrium with NO₂ and NO₃.[8]

Heterogeneous Nitration on Particulate Matter

A significant portion of atmospheric BaP is adsorbed onto the surface of particulate matter, such as diesel soot and fly ash. This heterogeneous environment can facilitate the nitration of BaP. The surface of these particles can provide a medium for the reaction with gaseous nitrogen compounds like NO₂ and N₂O₅.[9]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of 6-NBaP in environmental samples are crucial for exposure assessment and regulatory purposes. The analytical process typically involves sample collection, extraction, cleanup, and instrumental analysis.

Experimental Protocol: Analysis of 6-NBaP in Particulate Matter

This protocol outlines a general workflow for the analysis of 6-NBaP in airborne particulate matter.

4.1.1. Sample Collection

-

Air Sampling: Collect airborne particulate matter using a high-volume air sampler equipped with a glass fiber filter. The sampling duration will depend on the expected concentration of pollutants and the desired detection limit.

-

Sample Storage: After sampling, carefully remove the filter, fold it with the exposed side inward, wrap it in aluminum foil, and store it at -20°C until extraction to minimize degradation of the target analytes.

4.1.2. Extraction

-

Soxhlet Extraction: Cut the filter into small pieces and place them in a Soxhlet extraction thimble.

-

Add a suitable solvent, such as dichloromethane or a mixture of hexane and acetone, to the extraction flask.

-

Perform Soxhlet extraction for 18-24 hours to ensure efficient recovery of the analytes.

-

Concentrate the extract to a small volume using a rotary evaporator.

4.1.3. Cleanup and Fractionation

-

Silica Gel Chromatography: Prepare a silica gel chromatography column.

-

Apply the concentrated extract to the top of the column.

-

Elute the column with a series of solvents of increasing polarity to separate the different classes of compounds. The fraction containing the nitro-PAHs is collected.

-

Concentrate the collected fraction under a gentle stream of nitrogen.

4.1.4. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Injection: Inject a small aliquot of the final extract into the GC-MS system.

-

Separation: Use a capillary column suitable for the separation of PAHs and their derivatives. A typical temperature program involves a gradual increase in temperature to elute the compounds based on their boiling points.

-

Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for 6-NBaP and other target analytes.

-

-

Quantification: Prepare a series of calibration standards of 6-NBaP and analyze them under the same conditions as the samples.[10] Construct a calibration curve by plotting the peak area against the concentration. Determine the concentration of 6-NBaP in the sample extract from the calibration curve.

Comparative Toxicology: A Potent Mutagen

Both benzo(a)pyrene and 6-nitrobenz(a)pyrene are classified as carcinogens.[1][2] However, the addition of the nitro group in 6-NBaP can significantly enhance its mutagenic potential. The concept of Potency Equivalency Factors (PEFs) is used to compare the carcinogenic potency of different PAHs relative to benzo(a)pyrene, which is assigned a PEF of 1.[11] While a specific PEF for 6-NBaP is not universally established, studies on other nitro-PAHs suggest that they can be significantly more mutagenic than their parent compounds.[3] The evaluation of cancer risk from exposure to a mixture of PAHs often involves calculating the Benzo(a)pyrene equivalent (BaP-EQ) concentration, which is the sum of the concentrations of each PAH multiplied by its respective PEF.[12]

Conclusion

6-Nitrobenz(a)pyrene is a potent environmental genotoxin that is primarily formed from the atmospheric nitration of its parent compound, benzo(a)pyrene. Major anthropogenic sources, particularly diesel and gasoline engine exhaust, are the main contributors to the environmental burden of BaP, which then serves as a precursor for 6-NBaP formation. The complex atmospheric chemistry, involving both gas-phase and heterogeneous reactions, underscores the widespread potential for human exposure. The analytical methodologies for the detection and quantification of 6-NBaP are well-established, with GC-MS being a powerful tool for its sensitive and selective determination. Given its enhanced mutagenic potential compared to BaP, continued research into the environmental fate, transport, and toxicology of 6-NBaP is essential for safeguarding public health.

References

-

Journal of Chemical and Pharmaceutical Research. (2012). Determination of Benzene and Benzo (a) Pyrene levels in Ambient Air Quality of in and around Tirupati, Chittoor District. [Link]

-

ResearchGate. (n.d.). Emissions of 1-nitro-pyrene and 6-nitro-benzo[a]pyrene for all fuel/cycle combinations. [Link]

-

European Environment Agency. (2025). Benzo(a)pyrene - BaP | Air quality status report 2025. [Link]

-

ResearchGate. (2025). Ambient air levels and health risk assessment of benzo(a)pyrene in atmospheric particulate matter samples from low-polluted areas: application of an optimized microwave extraction and HPLC-FL methodology. [Link]

-

YouTube. (2022). ATSDR Guidance for Calculating Benzo(a)pyrene Equivalents for Cancer Evaluations of PAH. [Link]

-

Scandinavian Journal of Work, Environment & Health. (1998). Particle-bound benzene from diesel engine exhaust. [Link]

-

RIVM. (n.d.). Heavy metals and benzo(a)pyrene in ambient air in the Netherlands. [Link]

-

European Commission. (2025). OELs 6 - Final report V3 - Poly aromatic hydrocarbons (PAH). [Link]

-

European Journal of Chemistry. (2023). A corrected benzene nitration three-step mechanism derived by DFT calculation and MO theory. [Link]

-